molecular formula C16H12F2N2O B14220653 5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole CAS No. 819076-90-9

5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole

Katalognummer: B14220653
CAS-Nummer: 819076-90-9
Molekulargewicht: 286.28 g/mol
InChI-Schlüssel: CBPHWWAIBGLAST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a difluorophenyl group and a methoxyphenyl group attached to the pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole typically involves the reaction between hydrazine derivatives and acetylenic ketones. This reaction results in the formation of pyrazoles, often yielding a mixture of regioisomers . The specific synthetic route for this compound may involve the use of transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrazole synthesis, such as the use of efficient catalysts and optimized reaction conditions, can be applied to scale up the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole is unique due to the presence of both difluorophenyl and methoxyphenyl groups attached to the pyrazole ring. This combination of substituents imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

819076-90-9

Molekularformel

C16H12F2N2O

Molekulargewicht

286.28 g/mol

IUPAC-Name

5-[4-[(2,6-difluorophenyl)methoxy]phenyl]-1H-pyrazole

InChI

InChI=1S/C16H12F2N2O/c17-14-2-1-3-15(18)13(14)10-21-12-6-4-11(5-7-12)16-8-9-19-20-16/h1-9H,10H2,(H,19,20)

InChI-Schlüssel

CBPHWWAIBGLAST-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)COC2=CC=C(C=C2)C3=CC=NN3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.